Head-to-Head Comparison of Computed Lipophilicity: 1-(Chloromethyl)-5-methyl-3-nitro-1H-pyrazole vs. Des-Methyl Analog
The target compound exhibits a computed XLogP3 of 1.4, compared to 1.0 for the des-methyl analog 1-(chloromethyl)-3-nitro-1H-pyrazole (CID 3250991) [1][2]. This delta of 0.4 log units indicates a measurably higher affinity for non-polar environments, which can be decisive in optimizing drug-like properties and predicting retention in reverse-phase separations [1][2].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 1-(chloromethyl)-3-nitro-1H-pyrazole (CID 3250991): XLogP3 = 1.0 |
| Quantified Difference | +0.4 logP units |
| Conditions | Computed by XLogP3 3.0 algorithm, as reported in PubChem (2024/2026 releases) |
Why This Matters
For procurement in medicinal chemistry programs, this difference provides a clear design parameter for tuning lipophilicity without altering the core reactive functionalities.
- [1] PubChem. (2026). Compound summary for CID 7172341: 1-(chloromethyl)-5-methyl-3-nitro-1H-pyrazole. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/7172341 View Source
- [2] PubChem. (2026). Compound summary for CID 3250991: 1-(chloromethyl)-3-nitro-1H-pyrazole. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3250991 View Source
